乙酰紫草素

描述

Acetylshikonin is derived from the root of Lithospermum erythrorhizon and has anti-cancer and anti-inflammatory activity . It is a non-selective cytochrome P450 inhibitor against all P450s . It is also an AChE inhibitor and exhibits potent anti-apoptosis activity .

Synthesis Analysis

Shikonin, from which Acetylshikonin is derived, is obtained from dried roots of Lithospermum erythrorhizon . Shikonin is a derivative of 1,4-naphthoquinone . It is biosynthesized from two precursors, geranyl diphosphate (GPP), via the mevalonate pathway, and p-hydroxybenzoic acid (PHB), via the phenylpropanoid pathway .Molecular Structure Analysis

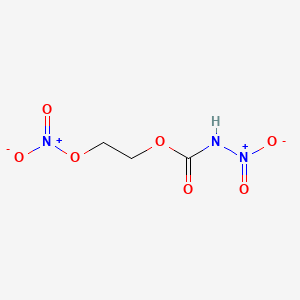

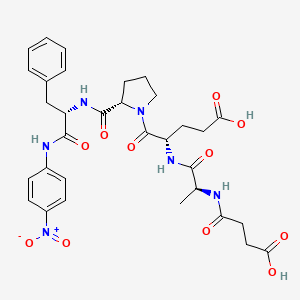

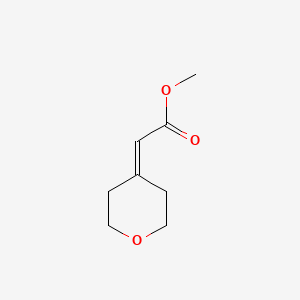

The molecular formula of Acetylshikonin is C18H18O6 . It has an average mass of 330.332 Da and a monoisotopic mass of 330.110352 Da .Chemical Reactions Analysis

Acetylshikonin has been found to have significant effects on quorum sensing (QS) in C. violaceum, a type of bacteria . QS-inhibition is associated with down-regulation of QS-signaling genes .Physical And Chemical Properties Analysis

Acetylshikonin has a density of 1.3±0.1 g/cm3 . Its boiling point is 553.2±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The flash point is 201.3±23.6 °C .科学研究应用

Traditional Medicine

Acetylshikonin is the main ingredient of Zicao, a traditional Chinese medicine that has been used for thousands of years . It is obtained from dried roots of Lithospermum erythrorhizon Siebold & Zucc, commonly called zicao .

Anti-Obesity and Anti-Nonalcoholic Fatty Liver Disease (NAFLD)

Acetylshikonin has shown efficacy in preventing obesity and NAFLD in a model of spontaneous obese db/db mice . It has been found to reduce body weight, food efficiency ratio, serum triglyceride (TG) and free fatty acid (FFA) levels .

Regulation of Lipid Metabolism

Acetylshikonin exerts its anti-obesity and anti-NAFLD effects through the regulation of lipid metabolism . It significantly downregulates hepatic protein expression of sterol regulatory element-binding protein-1 (SREBP-1), fatty acid synthetase (FAS) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) .

Anti-Inflammatory Effects

Acetylshikonin has anti-inflammatory effects . It markedly suppresses the levels of hepatic alanine aminotransferase (ALT), aspartate aminotransferase (AST) and pro-inflammatory cytokines .

Pharmacological Potential

Shikonin and its derivatives, including Acetylshikonin, have diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial and insecticidal .

Applications in Foods, Cosmetics, and Textiles

Shikonin and its derivatives, isolated from traditional medicinal plant species of the genus Lithospermum, Alkanna, Arnebia, Anchusa, Onosma, and Echium belonging to the Boraginaceae family, have numerous applications in foods, cosmetics, and textiles .

作用机制

Acetylshikonin, a naphthoquinone derivative, is mainly extracted from species of the family Boraginaceae, such as Lithospermum erythrorhizon Sieb. et Zucc., Arnebia euchroma (Royle) Johnst., and Arnebia guttata Bunge . This compound has attracted much attention due to its broad pharmacological properties .

Target of Action

Acetylshikonin has been identified as an inhibitor of Acetylcholinesterase (AChE) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and 3 (RIPK3) . AChE plays a crucial role in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . RIPK1 and RIPK3 are critical regulators of necroptosis, a form of programmed cell death .

Mode of Action

Acetylshikonin interacts with its targets, leading to various cellular changes. It inhibits AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission . In the context of cancer, acetylshikonin induces necroptosis in non-small cell lung cancer (NSCLC) cells by activating the RIPK1/RIPK3/MLKL signaling pathway .

Biochemical Pathways

Acetylshikonin affects several biochemical pathways. It promotes oxidative stress, decreases mitochondrial membrane potential, and promotes G2/M phase arrest in lung cancer cells . It also induces autophagy via the LKB1/AMPK and PI3K/Akt-regulated mTOR signaling pathways .

Pharmacokinetics

Pharmacokinetic studies demonstrate that acetylshikonin is associated with a wide distribution and poor absorption

Result of Action

Acetylshikonin has a wide spectrum of pharmacological effects such as anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral properties . It significantly reduces cell viability, induces apoptosis, and inhibits cell migration .

Action Environment

The action of acetylshikonin can be influenced by environmental factors. For instance, the production of shikonin and its derivatives, including acetylshikonin, is influenced by the plant’s growth environment . .

安全和危害

属性

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXUXZJJKTDOZ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317360 | |

| Record name | Acetylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

CAS RN |

24502-78-1 | |

| Record name | Acetylshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24502-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

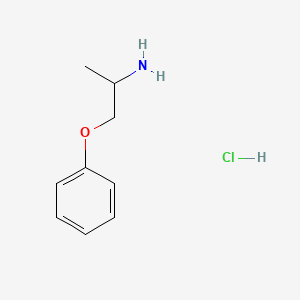

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)

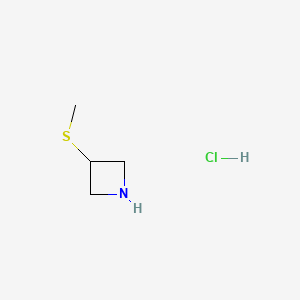

![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)